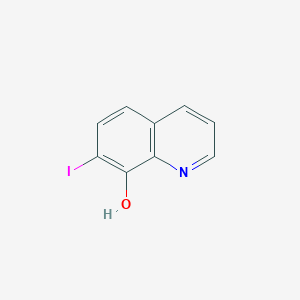

7-Amino-2-methylquinolin-8-ol

Vue d'ensemble

Description

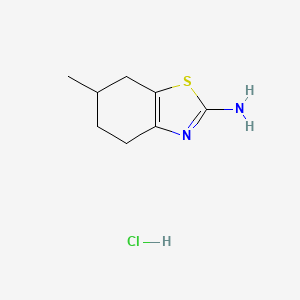

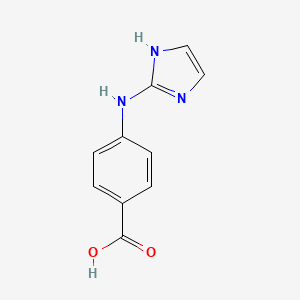

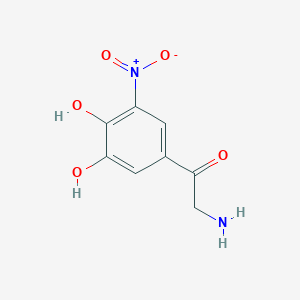

“7-Amino-2-methylquinolin-8-ol” is a derivative of quinoline, a heterocyclic compound . It is also known as 2-Methyl-8-quinolinol . It has a molecular formula of C10H10N2O.

Synthesis Analysis

The synthesis of quinoline derivatives like “this compound” has been reported in the literature. For instance, the Conrad-Limpach synthesis is one of the well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . The 7-amino-4-methylquinolin-2(1H)-one parent compound and its carboxamides were synthesized using this method .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Cc1ccc2cccc(O)c2n1 . It has a molecular weight of 174.2 g/mol.

Chemical Reactions Analysis

Quinoline and its derivatives, including “this compound”, can undergo various chemical reactions. They participate in both electrophilic and nucleophilic substitution reactions . They can also undergo complexation with transition metal complexes .

Applications De Recherche Scientifique

Antimalarial Applications

8-Aminoquinoline derivatives, closely related to 7-Amino-2-methylquinolin-8-ol, have been extensively studied for their antimalarial properties. The metabolism of these compounds, such as primaquine, involves complex biotransformation pathways leading to both therapeutic and toxic effects, notably hemolysis in individuals with glucose-6-phosphate dehydrogenase deficiency (Strother et al., 1981). Research on 8-aminoquinoline analogs, such as tafenoquine, focuses on enhancing efficacy while reducing toxicity, broadening their utility in protozoal infections beyond malaria (Tekwani & Walker, 2006).

Anticancer Applications

The role of 8-aminoquinoline derivatives in cancer research is highlighted by their potential as fluorescent probes for zinc ion determination, which is crucial for understanding the role of zinc in cancer biology. These compounds have been shown to have significant potential as functional receptors for zinc ions, showcasing their utility in biological and environmental applications (Mohamad et al., 2021). Additionally, 8-hydroxyquinoline derivatives, which share a core structure with this compound, have been identified for their significant biological activities, including anticancer, HIV, and neuroprotective effects, through mechanisms such as metal chelation (Gupta, Luxami, & Paul, 2021).

Utility in Drug Repurposing

The broad biological activities of 8-aminoquinolines have led to their examination as candidates for drug repurposing, particularly in anticancer research. These compounds have been shown to modulate various biochemical pathways, offering therapeutic benefits as adjuvants in cancer treatment. Their effects include altering cell cycle regulation, inhibiting key signaling pathways, and enhancing the cytotoxic effects of chemotherapy agents, underscoring the potential of 8-aminoquinolines, including this compound derivatives, in oncology (Ferreira et al., 2021).

Safety and Hazards

Orientations Futures

The future directions in the research of quinoline derivatives like “7-Amino-2-methylquinolin-8-ol” could involve optimizing the amino group attached to the quinoline scaffold for better biological activity . Additionally, new synthetic routes and green reaction protocols could be explored for the construction and functionalization of quinoline derivatives .

Mécanisme D'action

Target of Action

7-Amino-2-methylquinolin-8-ol is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives have been found to interact with a variety of targets, including antimalarial , antimicrobial , antimycobacterial , antidepressant , anticonvulsant , antiviral , anticancer , antihypertensive , platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory , antiinflammatory , antioxidant , and anti-human immunodeficiency virus (HIV) agents . .

Mode of Action

Quinolines are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death . The specific interaction of this compound with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

Quinoline derivatives have been found to interact with thePI3K/AKT/mTOR pathway , which plays a role in multiple cancers by apoptosis and cell proliferation .

Pharmacokinetics

It is mentioned that all the compounds of quinoline derivatives are predicted to satisfy the adme profile .

Result of Action

Quinoline derivatives exhibit pronounced antioxidant activity, which strongly depends on the structural features of compounds .

Action Environment

It is known that various conditions such as uv irradiation and environmental pollution increase the concentration of reactive radical species . This could potentially influence the antioxidant activity of quinoline derivatives.

Analyse Biochimique

Biochemical Properties

It is known that quinoline derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the quinoline derivative .

Cellular Effects

Quinoline derivatives have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Molecular Mechanism

Quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that quinoline derivatives can undergo complexation with transition metal complexes .

Dosage Effects in Animal Models

The effects of 7-Amino-2-methylquinolin-8-ol at different dosages in animal models have not been reported. Studies on other quinoline derivatives have shown that their effects can vary with dosage .

Metabolic Pathways

The metabolic pathways involving this compound are not well known. Quinoline derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Quinoline derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is not well known. Quinoline derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

7-amino-2-methylquinolin-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-2-3-7-4-5-8(11)10(13)9(7)12-6/h2-5,13H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNIVUCCAMMRKTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=C2O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B3281545.png)